
N-2,1,3-benzothiadiazol-5-yl-N'-(2-methoxyethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2,1,3-benzothiadiazol-5-yl-N'-(2-methoxyethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMTU and has a molecular formula of C11H14N4O2S2.
Mécanisme D'action
The mechanism of action of BMTU is not fully understood. However, it is believed that BMTU exerts its effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
BMTU has been shown to have various biochemical and physiological effects. In cancer treatment, BMTU has been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease and Parkinson's disease, BMTU has been shown to inhibit the formation of beta-amyloid and alpha-synuclein proteins, respectively. In agriculture, BMTU has been shown to inhibit the growth of fungi and insects. In environmental science, BMTU has been shown to remove heavy metals from contaminated soil and water.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BMTU in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using BMTU include its high cost and limited availability.
Orientations Futures
There are several future directions for research on BMTU. One direction is to study the potential use of BMTU in the treatment of other diseases such as diabetes and cardiovascular disease. Another direction is to study the potential use of BMTU as a pesticide for crops. Additionally, further research may be conducted to optimize the synthesis of BMTU and reduce its cost.
Méthodes De Synthèse
The synthesis of BMTU involves the reaction between 2-methoxyethylamine and 2-amino-1,3-benzothiazole followed by the reaction with thiocarbonyl diimidazole. The final product is obtained by recrystallization.
Applications De Recherche Scientifique
BMTU has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, BMTU has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, BMTU has been used as a fungicide and insecticide. In environmental science, BMTU has been studied for its ability to remove heavy metals from contaminated soil and water.
Propriétés
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-3-(2-methoxyethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS2/c1-15-5-4-11-10(16)12-7-2-3-8-9(6-7)14-17-13-8/h2-3,6H,4-5H2,1H3,(H2,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLHAWIOVUHDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC2=NSN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


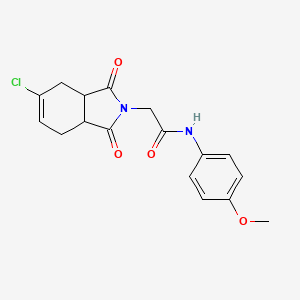

![1-(2-fluoro-4-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4977344.png)
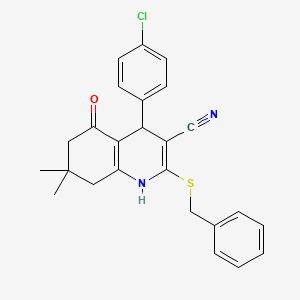
![N-cyclopentyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4977359.png)
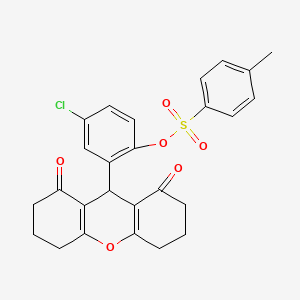
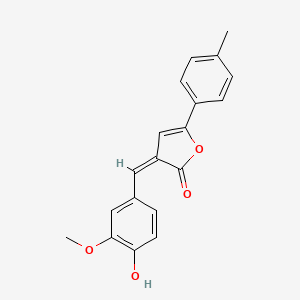
![2-[benzyl(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B4977376.png)
![(3-{5-[1-(trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B4977383.png)
![N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4977395.png)
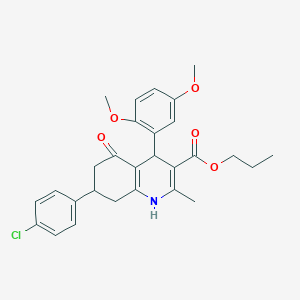
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977409.png)
